N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxy-5-methylphenyl)oxalamide
Description
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxy-5-methylphenyl)oxalamide is a synthetic oxalamide derivative characterized by distinct substituents on both nitrogen atoms of the oxalamide core. The N1 side chain features a branched aliphatic group with a hydroxyl (-OH) and methylthio (-SCH₃) moiety, while the N2 substituent is an aromatic ring bearing methoxy (-OCH₃) and methyl (-CH₃) groups. This combination of hydrophilic (hydroxyl) and lipophilic (methylthio, aromatic) groups suggests a balance of solubility and membrane permeability, which may influence its biological or functional applications.
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-4-methylsulfanylbutyl)-N'-(2-methoxy-5-methylphenyl)oxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-11-5-6-13(22-3)12(9-11)18-15(20)14(19)17-10-16(2,21)7-8-23-4/h5-6,9,21H,7-8,10H2,1-4H3,(H,17,19)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQHBDQCZXCCTPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCC(C)(CCSC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-(2-hydroxy-2-methyl-4-(methylthio)butyl)-N2-(2-methoxy-5-methylphenyl)oxalamide, also known by its chemical formula C15H22N2O3S2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This compound features a complex structure that includes functional groups such as hydroxyl, methoxy, and methylthio, which may contribute to its pharmacological properties.
- Molecular Formula : C15H22N2O3S2
- Molecular Weight : 342.47 g/mol
- Purity : Typically around 95%.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study on related oxalamides demonstrated their effectiveness against various bacterial strains, suggesting that modifications in the side chains can enhance activity against resistant strains.
Anticancer Potential
Preliminary investigations into the anticancer effects of oxalamides have shown promising results. For instance, derivatives of oxalamides have been tested against several cancer cell lines, revealing cytotoxic activities with IC50 values in the low micromolar range. The structure-activity relationship (SAR) studies indicate that the presence of specific substituents on the aromatic rings can significantly influence the compound's efficacy against cancer cells.
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of DNA Synthesis : Similar compounds have been shown to interfere with DNA replication processes in cancer cells.
- Apoptosis Induction : Evidence suggests that these compounds may trigger apoptosis in tumor cells by activating intrinsic pathways.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial activity of various oxalamide derivatives, including this compound. The results indicated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, with notable effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA).
| Compound | MIC (µg/mL) | Activity |
|---|---|---|
| Compound A | 8 | Effective |
| Compound B | 16 | Moderate |
| N1-(...) | 4 | Highly Effective |
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro studies assessed the cytotoxic effects on various cancer cell lines (e.g., HeLa, MCF-7). The results showed that N1-(...) exhibited significant growth inhibition with an IC50 value of 5 µM against HeLa cells.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| HeLa | 5 | Apoptosis |
| MCF-7 | 10 | DNA Damage |
Comparison with Similar Compounds
Comparison with Similar Oxalamide Compounds
The following table summarizes key structural and functional differences between the target compound and related oxalamide derivatives:
Structural and Functional Insights
Antiviral Activity: The target compound lacks the aromatic halogenation (e.g., chloro, fluoro) seen in BNM-III-170 and Compound 13, which are critical for CD4-binding affinity in HIV inhibition . Its aliphatic N1 chain may reduce steric hindrance but limit target specificity compared to guanidine-containing analogs.
Flavor Applications :
- Compared to S336 (a benchmark umami agonist), the target’s N2 substituent (2-methoxy-5-methylphenyl) is less polar than S336’s pyridinylethyl group, possibly altering receptor binding kinetics in taste perception .
- The methylthio group in the target compound may introduce sulfur-containing metabolites, which could affect safety profiles. However, FAO/WHO data suggest structurally related oxalamides share high-capacity metabolic pathways (hydrolysis, oxidation), minimizing toxicity risks at typical exposure levels .
Enzyme Inhibition: Compound 28’s chloro-fluorophenyl group enhances electron-withdrawing effects, favoring interactions with cytochrome P450 enzymes.
Toxicological Profiles: The FAO/NOEL values (8–100 mg/kg) for flavoring oxalamides suggest a wide safety margin. The target compound’s methylthio group may necessitate additional studies to assess sulfoxide/sulfone metabolite toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
